molecular formula C17H18ClN7O3 B11481335 N-{2-[({3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide

N-{2-[({3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide

Cat. No.: B11481335
M. Wt: 403.8 g/mol
InChI Key: WQYILYOACZWHBP-UHFFFAOYSA-N
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Description

N-[2-({3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxadiazole intermediates, followed by their coupling with the pyridine derivative.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone under acidic conditions.

    Preparation of Oxadiazole Intermediate: The oxadiazole ring is typically formed via a cyclization reaction involving a hydrazide and an acyl chloride.

    Coupling Reaction: The pyrazole and oxadiazole intermediates are then coupled with a pyridine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with the nucleophile replacing the chloro group.

Scientific Research Applications

N-[2-({3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[2-({3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular targets involved would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    N-[2-({3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-2-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.

    N-[2-({3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-4-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.

Uniqueness

The uniqueness of N-[2-({3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE lies in its specific arrangement of functional groups, which may confer unique biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H18ClN7O3

Molecular Weight

403.8 g/mol

IUPAC Name

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(pyridine-3-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H18ClN7O3/c1-10-14(18)11(2)25(23-10)9-13-22-17(28-24-13)16(27)21-7-6-20-15(26)12-4-3-5-19-8-12/h3-5,8H,6-7,9H2,1-2H3,(H,20,26)(H,21,27)

InChI Key

WQYILYOACZWHBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCCNC(=O)C3=CN=CC=C3)C)Cl

Origin of Product

United States

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